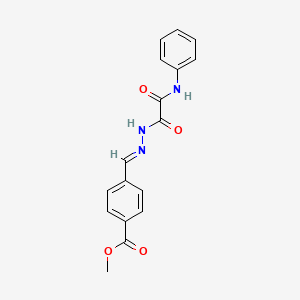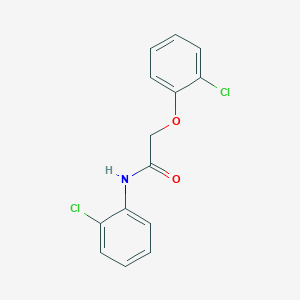
2'-Chloro-2-(2-chlorophenoxy)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-2-(2-chlorophenoxy)acetanilide is an organic compound with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.155 g/mol . This compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to an acetanilide core. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2-(2-chlorophenoxy)acetanilide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloro-2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of 2’-Chloro-2-(2-chlorophenoxy)acetanilide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction temperatures and the use of industrial-grade reagents to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-2-(2-chlorophenoxy)acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted acetanilides depending on the nucleophile used.
Oxidation Reactions: Products include quinone derivatives and other oxidized phenoxy compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2’-Chloro-2-(2-chlorophenoxy)acetanilide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Chloro-2-(2-chlorophenoxy)acetanilide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, leading to changes in their activity. The chlorine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-2-(4-chlorophenoxy)acetanilide
- 2-(4-Chlorophenoxy)-4’-(methylthio)acetanilide
- 2-(2-Chlorophenoxy)-2’-(trifluoromethyl)acetanilide
Uniqueness
2’-Chloro-2-(2-chlorophenoxy)acetanilide is unique due to the specific positioning of the chlorine atoms and the phenoxy group, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
70907-02-7 |
|---|---|
Molecular Formula |
C14H11Cl2NO2 |
Molecular Weight |
296.1 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9H2,(H,17,18) |
InChI Key |
IRPKLUVHPDXGLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


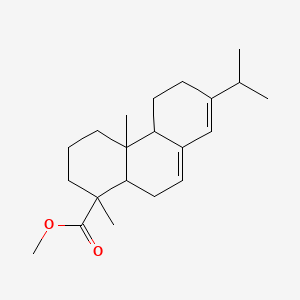

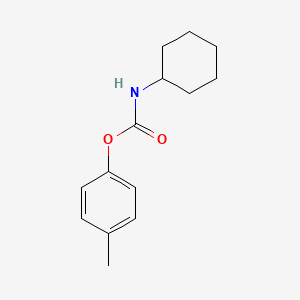
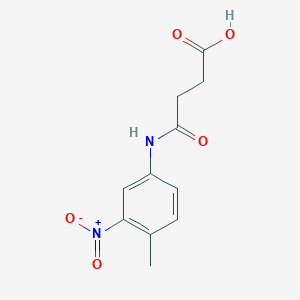

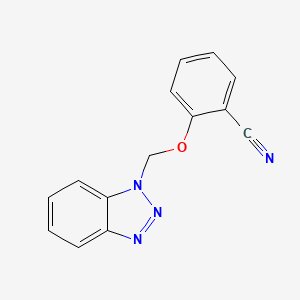
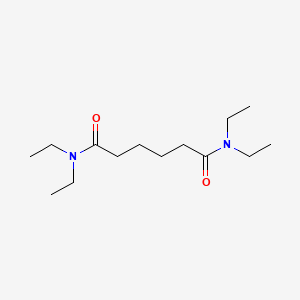

![1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B11956591.png)
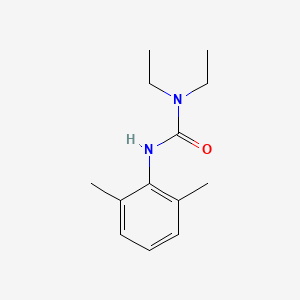

![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)
